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molecular formula C21H18F2N6O3 B8272387 3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-quinazoline-7-carboxamide

3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-quinazoline-7-carboxamide

Cat. No. B8272387
M. Wt: 440.4 g/mol
InChI Key: BCYDPBVEKWMSTG-XUSGNXJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(n1cnc2cc(C#N)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(n1cnc2cc(C(N)=O)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F

Identifiers

REACTION_SMILES
[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]2[c:7](=[O:31])[n:8]([CH:13]([C:14]([CH2:15][n:16]3[n:17][cH:18][n:19][cH:20]3)([OH:21])[c:22]3[c:23]([F:29])[cH:24][c:25]([F:28])[cH:26][cH:27]3)[CH3:30])[cH:9][n:10][c:11]2[cH:12]1.[CH3:37][OH:38].[Cl:39][CH:40]([Cl:41])[Cl:42].[NH2:32][S:33](=[O:34])(=[O:35])[NH2:36]>>[C:1]([NH2:2])([c:3]1[cH:4][cH:5][c:6]2[c:7](=[O:31])[n:8]([CH:13]([C:14]([CH2:15][n:16]3[n:17][cH:18][n:19][cH:20]3)([OH:21])[c:22]3[c:23]([F:29])[cH:24][c:25]([F:28])[cH:26][cH:27]3)[CH3:30])[cH:9][n:10][c:11]2[cH:12]1)=[O:35]

Inputs

Step One
Name
CC(n1cnc2cc(C#N)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(n1cnc2cc(C#N)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClC(Cl)Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NS(N)(=O)=O

Outcomes

Product
Name
CC(n1cnc2cc(C(N)=O)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F
Type
product
Smiles
CC(n1cnc2cc(C(N)=O)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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